molecular formula C14H21NO4 B146644 diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 632-93-9

diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B146644
CAS No.: 632-93-9
M. Wt: 267.32 g/mol
InChI Key: CDVAIHNNWWJFJW-UHFFFAOYSA-N
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Description

  • Biochemical Analysis

    Biochemical Properties

    3,5-Diethoxycarbonyl-1,4-dihydro-2,4,6-collidine plays a significant role in biochemical reactions. It inhibits heme production by inhibiting ferrochelatase, the enzyme that catalyzes the addition of Fe 2+ to protoporphyrin IX to create heme B . This interaction with the enzyme ferrochelatase is a key aspect of its biochemical properties.

    Cellular Effects

    The effects of 3,5-Diethoxycarbonyl-1,4-dihydro-2,4,6-collidine on cells are profound. Chronic administration of this compound induces Mallory-Denk body formation, a feature of alcoholic and non-alcoholic hepatitis, and reduces IL-12A methylation in mouse liver . This suggests that it has a significant impact on cell signaling pathways, gene expression, and cellular metabolism.

    Molecular Mechanism

    The molecular mechanism of action of 3,5-Diethoxycarbonyl-1,4-dihydro-2,4,6-collidine involves its binding interactions with biomolecules and its effects on gene expression. As mentioned earlier, it inhibits the enzyme ferrochelatase, thereby blocking the production of heme B . This inhibition can lead to changes in gene expression and cellular function.

    Temporal Effects in Laboratory Settings

    It is known that chronic administration of this compound can induce long-term effects on cellular function, such as the induction of Mallory-Denk body formation .

    Metabolic Pathways

    The metabolic pathways that 3,5-Diethoxycarbonyl-1,4-dihydro-2,4,6-collidine is involved in are primarily related to heme synthesis, given its role as an inhibitor of the enzyme ferrochelatase .

    Preparation Methods

      Synthetic Routes: The synthesis of Diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves the reaction of appropriate starting materials. Unfortunately, specific synthetic routes are not widely documented in the literature.

      Industrial Production: Information on large-scale industrial production methods is scarce. research laboratories often prepare this compound for experimental purposes.

  • Chemical Reactions Analysis

      Reactivity: Diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions.

      Common Reactions:

      Major Products: The specific products formed depend on the reaction conditions and reagents used. Detailed studies are needed to identify major products.

  • Scientific Research Applications

  • Comparison with Similar Compounds

      Uniqueness: Diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate’s uniqueness lies in its ability to induce MB formation.

      Similar Compounds: While no direct analogs exist, other dihydropyridines share structural similarities.

    Remember that this compound primarily serves as a research tool, and its broader applications are still being explored. If you need further information or have additional questions, feel free to ask! .

    Properties

    IUPAC Name

    diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C14H21NO4/c1-6-18-13(16)11-8(3)12(14(17)19-7-2)10(5)15-9(11)4/h8,15H,6-7H2,1-5H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    CDVAIHNNWWJFJW-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC(=O)C1=C(NC(=C(C1C)C(=O)OCC)C)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C14H21NO4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID6060898
    Record name 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,4,6-trimethyl-, diethyl ester
    Source EPA DSSTox
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    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    267.32 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    632-93-9
    Record name 3,5-Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=632-93-9
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Dicarbethoxydihydrocollidine
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632939
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name DDC (porphyrinogen)
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49528
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    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
    Record name DDC (porphyrinogen)
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    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8910
    Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
    Record name 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,4,6-trimethyl-, 3,5-diethyl ester
    Source EPA Chemicals under the TSCA
    URL https://www.epa.gov/chemicals-under-tsca
    Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
    Record name 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,4,6-trimethyl-, diethyl ester
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID6060898
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Diethyl 1,4-dihydro-2,4,6-trimethylpyridine-3,5-dicarboxylate
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.172
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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